molecular formula C12H7IO B1296111 2-Iododibenzofuran CAS No. 5408-56-0

2-Iododibenzofuran

Cat. No. B1296111
CAS RN: 5408-56-0
M. Wt: 294.09 g/mol
InChI Key: MNKSJEJNCQWHFE-UHFFFAOYSA-N
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Description

2-Iododibenzofuran (2-IDBF) is an organic compound consisting of a benzofuran ring with two iodine atoms attached. It is an important intermediate in the synthesis of a variety of compounds, and has been used in a wide range of applications, from drug development to material science. It is a relatively new compound, having only been synthesized in the last few decades. As such, it has been the subject of much research, and its potential applications are still being explored.

Scientific Research Applications

Synthesis and Library Development

2-Iododibenzofuran is a key compound used in chemical synthesis. Zhao et al. (2012) developed an efficient method for synthesizing 2- or 4-iododibenzofurans using a CuI-mediated sequential iodination/cycloetherification process. This method is significant for the synthesis of a focused dibenzofuran library, providing a foundation for further chemical research and development (Zhao et al., 2012).

Application in Dopamine D2 Receptor Imaging

The use of iodobenzofuran derivatives, such as [123I]iodobenzofuran, has been explored in the imaging of dopamine D2 receptors. Laruelle et al. (1994) utilized [123I]iodobenzofuran in single photon emission computed tomography (SPECT) for visualizing dopamine D2 receptors in nonhuman primates. This research provides insights into the potential application of this compound derivatives in neurological imaging and diagnostics (Laruelle et al., 1994).

Antitubercular Activity

Yempala et al. (2013) synthesized a series of 2-substituted-3H-benzofurobenzofurans, which included the use of 1-iododibenzofuran-2-ol. These compounds were screened for antitubercular activity against Mycobacterium tuberculosis, demonstrating the potential therapeutic applications of this compound derivatives in treating tuberculosis (Yempala et al., 2013).

Safety and Hazards

2-Iododibenzofuran may cause long-lasting harmful effects to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-iododibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKSJEJNCQWHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278973
Record name 2-Iododibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5408-56-0
Record name 5408-56-0
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Iododibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-IODODIBENZOFURAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

In a 500 mL three-neck flask was put a suspension of 8.4 g (50 mmol) of dibenzofuran, 6.2 g (25 mmol) of iodine, 5.7 g (25 mmol) of orthoperiodic acid, 150 mL of glacial acetic acid, 30 mL of water, and 500 μL of sulfuric acid, and the suspension was heated and stirred at 60° C. for 4.5 hours to cause a reaction.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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